An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylphenyldichlorosilane
An In-depth Technical Guide to the Chemical Structure and Reactivity of Vinylphenyldichlorosilane
Foreword: A Molecule of Dual Functionality
In the landscape of organosilicon chemistry, few molecules offer the synthetic versatility and functional elegance of vinylphenyldichlorosilane (C₈H₈Cl₂Si). This compound, bearing CAS number 7719-02-0, serves as a critical nexus between organic and inorganic material science. Its structure is a deliberate convergence of two distinct reactive centers: a vinyl group, poised for polymerization and addition reactions, and a dichlorosilyl group, a highly reactive precursor for siloxane networks. This dual-natured reactivity makes it an indispensable building block for researchers and drug development professionals aiming to design advanced polymers, surface modifiers, and high-performance composite materials. This guide moves beyond a simple recitation of properties; it aims to provide a deep, mechanistic understanding of vinylphenyldichlorosilane's behavior, grounded in field-proven insights and authoritative data, to empower scientists in their experimental designs.
Core Molecular Architecture and Physicochemical Profile
Vinylphenyldichlorosilane is characterized by a central silicon atom bonded to a phenyl ring, a vinyl group (-CH=CH₂), and two highly labile chlorine atoms.[1] This specific arrangement dictates its physical properties and is the source of its synthetic potential.
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Caption: Chemical structure of Vinylphenyldichlorosilane.
The molecule's key physicochemical properties are summarized below. The high reactivity of the Si-Cl bonds necessitates handling under anhydrous conditions to prevent premature hydrolysis.
| Property | Value | Source(s) |
| CAS Number | 7719-02-0 | [1] |
| Molecular Formula | C₈H₈Cl₂Si | [1] |
| Molecular Weight | 203.14 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Melting Point | -43 °C | [1] |
| Boiling Point | 84-87 °C @ 1.5 mm Hg | [1] |
| Density | ~1.196 g/mL | [1] |
| ¹H NMR (CDCl₃, est.) | δ 5.8-6.5 (m, 3H, vinyl), 7.3-7.8 (m, 5H, phenyl) | General NMR Principles |
| ¹³C NMR (CDCl₃, est.) | δ 128-138 (phenyl & vinyl Cα), 135-140 (vinyl Cβ) | General NMR Principles |
| ²⁹Si NMR (est.) | δ 5 to 15 ppm | [2][3][4] |
Note: Experimental NMR values can vary. Estimated shifts are based on typical ranges for similar structural motifs.
Synthesis Pathway: A Grignard Approach
A common and reliable laboratory-scale synthesis of vinylphenyldichlorosilane involves a Grignard reaction. This pathway is chosen for its high yield and the relative accessibility of its precursors. The core principle is the nucleophilic substitution at a silicon tetrachloride center.
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Caption: Grignard synthesis workflow for Vinylphenyldichlorosilane.
Exemplary Synthesis Protocol
This protocol is a self-validating system designed for reproducibility. The causality for each step is explained to ensure scientific integrity.
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Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is essential. Causality: All reagents are highly moisture-sensitive. An inert, anhydrous environment prevents the premature hydrolysis of chloro- and Grignard reagents, which would drastically lower the yield.[5][6]
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Reagent Charging: Charge the flask with vinyltrichlorosilane dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Causality: Using THF as a solvent is critical as it solubilizes the Grignard reagent and the silane. Cooling the reaction mitigates the highly exothermic nature of the Grignard reaction, preventing side reactions and ensuring controlled substitution.[7][8]
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Grignard Addition: Add a solution of phenylmagnesium bromide in THF dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C. Causality: A slow, dropwise addition ensures that the reaction remains controlled and prevents the formation of undesired di- and tri-phenylated silane byproducts by maintaining a stoichiometric excess of the chlorosilane relative to the Grignard reagent at any given point in the addition.
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Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion. The reaction progress can be monitored by GC-MS.
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Workup & Purification: The resulting magnesium salts are filtered off under an inert atmosphere. The solvent (THF) is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure. Causality: Vacuum distillation is necessary because vinylphenyldichlorosilane has a high boiling point at atmospheric pressure and is susceptible to thermal polymerization or degradation at elevated temperatures.[1]
The Dichotomy of Reactivity
The synthetic utility of vinylphenyldichlorosilane stems from the independent reactivity of its two functional moieties: the Si-Cl bonds and the vinyl C=C double bond. This allows for a stepwise functionalization, a powerful tool in materials design.
Reactivity at the Silicon Center: Hydrolysis and Condensation
The silicon-chlorine bonds are highly electrophilic and react readily with nucleophiles, most notably water. This hydrolysis reaction is the foundational step for forming polysiloxane materials.
Mechanism: The hydrolysis proceeds in two stages. First, the two chloro groups are rapidly replaced by hydroxyl groups, forming an unstable silanediol intermediate (vinylphenylsilanediol) and releasing hydrochloric acid (HCl). This silanediol is highly prone to self-condensation.
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Caption: Hydrolysis and condensation pathway of Vinylphenyldichlorosilane.
Experimental Insight: The rate and extent of this process are highly dependent on reaction conditions. Controlled addition of a stoichiometric amount of water in a non-polar solvent with an HCl scavenger (like pyridine or triethylamine) can allow for the isolation of cyclic or linear oligomers. Conversely, hydrolysis with excess water leads to the rapid formation of a cross-linked, insoluble polysiloxane gel. The liberation of corrosive HCl gas is a critical safety consideration for this reaction.
Reactivity of the Vinyl Group: Polymerization and Hydrosilylation
The vinyl group provides access to carbon-backbone chemistry, allowing the molecule to act as a monomer or to be grafted onto other structures.
Anionic polymerization, initiated by organolithium reagents like n-butyllithium (n-BuLi), is a powerful method for creating polymers with well-defined molecular weights and low dispersity.[9][10]
Mechanism:
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Initiation: The butyl anion from n-BuLi attacks the β-carbon of the vinyl group, forming a new carbanion at the α-carbon.[11]
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Propagation: The newly formed carbanionic center attacks another monomer molecule, extending the polymer chain. This process repeats, rapidly building the polymer backbone.[9]
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Termination: The polymerization is "living" in the absence of impurities.[10] It is terminated by the deliberate addition of a quenching agent, such as water or methanol, which protonates the carbanionic chain end.
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Caption: Logical workflow of anionic polymerization.
Hydrosilylation is a crucial addition reaction where a Si-H bond adds across the vinyl double bond. This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[12][13] It is a cornerstone of silicone chemistry, used for crosslinking silicone elastomers and creating functionalized silanes.
Mechanism (Chalk-Harrod): The widely accepted Chalk-Harrod mechanism involves several steps:
-
Oxidative addition of the Si-H compound to the platinum(0) catalyst.
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Coordination of the vinyl group of vinylphenyldichlorosilane to the platinum center.
-
Migratory insertion of the alkene into the Pt-H bond. This step determines the regioselectivity (anti-Markovnikov addition is typically favored).
-
Reductive elimination of the final product, regenerating the platinum(0) catalyst.[12]
This reaction allows for the precise grafting of molecules containing Si-H bonds onto the vinylphenylsilyl moiety, enabling the creation of complex molecular architectures.[14][15][16]
Concluding Remarks for the Advanced Practitioner
Vinylphenyldichlorosilane is more than a mere chemical intermediate; it is a molecular scaffold offering orthogonal reactivity. A researcher can first build a polysiloxane backbone via controlled hydrolysis of the Si-Cl bonds and then functionalize or cross-link this network using the pendant vinyl groups via hydrosilylation or radical chemistry. Alternatively, one can first create a carbon-chain polymer via vinyl polymerization and subsequently use the pendant dichlorosilyl groups to form inorganic-organic hybrid networks. Understanding the kinetics and mechanisms of these distinct reaction pathways is paramount to harnessing the full potential of this versatile molecule. The protocols and data presented herein serve as a validated starting point for the rational design of novel materials in fields ranging from advanced coatings and electronics to next-generation biomedical devices.
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